2-(2-Bromoprop-1-enyl)-5-nitrofuran

Catalog No.
S13399360
CAS No.
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromoprop-1-enyl)-5-nitrofuran

Product Name

2-(2-Bromoprop-1-enyl)-5-nitrofuran

IUPAC Name

2-[(Z)-2-bromoprop-1-enyl]-5-nitrofuran

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c1-5(8)4-6-2-3-7(12-6)9(10)11/h2-4H,1H3/b5-4-

InChI Key

HZLSBQZGGWHNLJ-PLNGDYQASA-N

Canonical SMILES

CC(=CC1=CC=C(O1)[N+](=O)[O-])Br

Isomeric SMILES

C/C(=C/C1=CC=C(O1)[N+](=O)[O-])/Br

2-(2-Bromoprop-1-enyl)-5-nitrofuran is a heterocyclic compound characterized by the presence of a furan ring substituted with a nitro group and a bromopropenyl side chain. Its molecular formula is C7H6BrNO3\text{C}_7\text{H}_6\text{Br}\text{N}\text{O}_3 with a molecular weight of 232.03 g/mol . The compound's structure includes a furan core, which is known for its reactivity and biological significance, particularly in medicinal chemistry.

, including:

  • Electrophilic Substitution: The nitro group can facilitate electrophilic substitution reactions on the furan ring.
  • Nucleophilic Substitution: The bromine atom in the side chain can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to amine or hydroxylamine derivatives under specific conditions .

2-(2-Bromoprop-1-enyl)-5-nitrofuran exhibits notable biological activities, particularly as an antibacterial agent. Compounds containing nitrofuran moieties are known to require reductive activation to exert their antibacterial effects, often mediated by specific enzymes such as nitroreductases . These enzymes convert the prodrug into active forms that can inhibit bacterial growth.

The synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran typically involves several steps:

  • Formation of the Furan Ring: This may involve cyclization reactions starting from appropriate precursors that contain both furan and nitro functionalities.
  • Bromination: The introduction of the bromopropenyl group can be achieved through bromination reactions, often using bromine or brominating agents in organic solvents .
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity and yield .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antibacterial properties, it may serve as a lead compound for developing new antibiotics.
  • Research: It can be used in studies focusing on enzyme interactions and mechanisms of action related to nitrofuran derivatives.
  • Agriculture: Potentially useful as a pesticide or herbicide due to its biological activity against microorganisms.

Studies involving 2-(2-Bromoprop-1-enyl)-5-nitrofuran often focus on its interaction with bacterial enzymes. The compound's effectiveness is linked to its ability to be activated by nitroreductases, which catalyze the reduction of the nitro group, thereby enhancing its antibacterial activity . Research into these interactions helps elucidate the mechanisms by which nitrofuran compounds exert their effects.

Several compounds share structural similarities with 2-(2-Bromoprop-1-enyl)-5-nitrofuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-NitrofuranContains a nitro group on a furan ringBasic structure without additional substituents
2-NitrobenzofuranBenzofuran core with a nitro groupAromatic system increases stability and reactivity
2-(Bromomethyl)-5-nitrofuranBromomethyl substitution on the furanSimilar reactivity but different substituent position
3-Amino-5-nitrofuranAmino group replacing the brominePotential for different biological activity

Uniqueness of 2-(2-Bromoprop-1-enyl)-5-nitrofuran:
The presence of both a brominated propene side chain and a nitro group makes this compound particularly interesting for its dual reactivity and potential biological activities. Its unique structure allows it to participate in diverse

The synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran relies on well-established precursor compounds that serve as fundamental building blocks in nitrofuran chemistry [1]. Furfural, systematically known as 2-furancarboxaldehyde, represents the most critical starting material for nitrofuran derivative synthesis [2] [3]. This biomass-derived compound with the molecular formula C₅H₄O₂ and molecular weight of 96.08 grams per mole constitutes the primary precursor for nitrofurfural synthesis through controlled nitration processes [4] [5].

The selection of appropriate precursors significantly influences the overall synthetic efficiency and yield of the target compound [1]. Furan-2-carboxylic acid serves as an alternative starting material, particularly valuable for carboxylate group modification pathways that enable subsequent functionalization [6] [7]. This compound, with molecular formula C₅H₄O₃ and molecular weight of 112.08 grams per mole, undergoes decarboxylative nitration reactions to yield nitrofuran derivatives [7].

2-Acetylfuran represents another important precursor compound that provides ketone functionality for further derivatization reactions [8]. The presence of the acetyl group at the 2-position creates opportunities for side chain modifications through various nucleophilic and electrophilic processes [8]. Methylated furan derivatives, including 5-methylfuran and 2-methylfuran, both with molecular formula C₅H₆O and molecular weight of 82.10 grams per mole, serve as alkyl-substituted building blocks that offer different substitution patterns [9].

Precursor CompoundChemical FormulaMolecular Weight (g/mol)Key ApplicationsTypical Sources
Furfural (2-furancarboxaldehyde)C₅H₄O₂96.08Primary precursor for nitrofurfural synthesisBiomass-derived (lignocellulosic materials)
Furan-2-carboxylic acidC₅H₄O₃112.08Carboxylate group modification pathwaysOxidation of furfural derivatives
2-acetylfuranC₆H₆O₂110.11Ketone functionality for further derivatizationAcylation of furan compounds
5-methylfuranC₅H₆O82.10Methyl-substituted furan building blockMethylation of furan precursors
FuranC₄H₄O68.07Basic furan scaffold for functionalizationDecarboxylation of furfural
2-methylfuranC₅H₆O82.10Alkyl-substituted furan derivativeMethylation reactions

Recent research has demonstrated that the quality and purity of precursor compounds directly correlate with the success of subsequent synthetic transformations [3]. Furfural derived from lignocellulosic biomass requires careful purification to remove impurities that could interfere with nitration reactions [4]. The development of continuous flow processes has enabled more efficient utilization of these precursors by providing better control over reaction conditions and reducing the formation of undesired byproducts [10] [11].

Bromoalkenylation Strategies for Side Chain Modification

The introduction of the 2-bromoprop-1-enyl side chain represents a critical step in the synthesis of the target compound, requiring careful selection of bromoalkenylation strategies [12] [13]. Direct bromination of alkenes constitutes the most straightforward approach, utilizing molecular bromine in carbon tetrachloride or chloroform as the reaction medium [14]. This electrophilic addition reaction proceeds through a bromonium ion intermediate, resulting in anti-addition of bromine atoms across the double bond [14].

Allylic bromination represents an alternative strategy that employs N-bromosuccinimide as the brominating agent [12]. This radical-mediated process selectively targets allylic positions, providing regioselective bromination at temperatures ranging from 80 to 100 degrees Celsius [12]. The reaction mechanism involves hydrogen abstraction followed by bromine atom transfer, resulting in the formation of allylic bromides with moderate to good yields [12].

Vinyl bromide formation through hydrogen bromide addition offers another pathway for introducing bromine functionality [14]. This process follows Markovnikov addition rules, with the hydrogen atom adding to the carbon bearing more hydrogen atoms and the bromine atom adding to the more substituted carbon [14]. The use of peroxide initiators can reverse this regioselectivity through a radical mechanism [14].

Cross-coupling approaches utilizing palladium catalysts provide highly regioselective methods for introducing brominated side chains [15]. These transformations typically occur at temperatures between 80 and 120 degrees Celsius and can achieve yields ranging from 70 to 95 percent [15]. The palladium-catalyzed processes offer excellent functional group tolerance and enable the formation of carbon-carbon bonds under relatively mild conditions [15].

StrategyReagentsTemperature (°C)SelectivityTypical Yields (%)
Direct bromination of alkenesBr₂, CCl₄ or CHCl₃0 to 25Anti-addition predominant70-90
Allylic brominationN-bromosuccinimide (NBS)80-100Allylic position selective60-85
Vinyl bromide formationHBr, peroxides60-80Markovnikov addition65-80
Cross-coupling approachesPd catalysts, bromoarenes80-120Regioselective coupling70-95
Radical brominationAIBN, Br₂60-80Free radical mechanism55-75

Radical bromination processes initiated by azobisisobutyronitrile provide an alternative mechanism for introducing bromine atoms [13]. These reactions proceed through a free radical chain mechanism at temperatures between 60 and 80 degrees Celsius [13]. While the yields are typically lower than other methods, ranging from 55 to 75 percent, radical bromination can be useful for specific substitution patterns that are difficult to achieve through other approaches [13].

The choice of bromoalkenylation strategy depends on the specific structural requirements of the target molecule and the compatibility with existing functional groups [12] [13]. Furan-containing substrates require careful consideration of reaction conditions to prevent ring-opening or other degradation pathways that could compromise the integrity of the heterocyclic system [12].

Optimization of Nitration Reactions in Furan Systems

The nitration of furan derivatives requires precise control of reaction parameters to achieve optimal yields while minimizing the formation of undesired byproducts [6] [16]. Temperature represents the most critical variable in nitrofuran synthesis, with optimal conditions typically maintained between 15 and 25 degrees Celsius [11] [7]. Lower temperatures favor mononitration over polynitration, preventing the formation of dinitro compounds that reduce overall yield [7].

Acetyl nitrate has emerged as the preferred nitrating agent for furan systems due to its milder reactivity compared to traditional nitrating mixtures [6] [10]. The optimal stoichiometry requires 5 to 7 equivalents of acetic anhydride per equivalent of furan substrate [11]. Recent continuous flow methodologies have demonstrated that 7 equivalents of acetic anhydride combined with 1.4 equivalents of nitric acid achieve 75 percent combined yield of nitrated products [11].

The concentration of nitric acid plays a crucial role in determining reaction selectivity and yield [6] [11]. Fuming nitric acid with concentrations greater than 90 percent provides superior results compared to more dilute solutions [11]. The addition of sulfuric acid as a catalyst, typically 3 to 5 mole percent, enhances reaction rates without promoting undesired side reactions [11].

Residence time optimization in continuous flow systems has revealed that contact times between 2 and 5 minutes provide optimal conversion while minimizing degradation [11]. Shorter reaction times reduce the formation of polymeric byproducts that can occur through furan ring-opening mechanisms [7]. The pH of the reaction workup also requires careful control, with optimal ranges between 1.79 and 4.66 maintained through buffer systems to prevent product decomposition [6].

ParameterOptimal RangeCritical ConsiderationsYield Impact
Temperature (°C)15-25Lower temperatures favor mononitrationHigher yields at 15°C vs 25°C
Acetic anhydride equivalents5-7Excess prevents incomplete conversion75% yield with 7 equiv.
Nitric acid concentration (%)>90Fuming acid required for selectivityImproved selectivity with concentrated acid
Sulfuric acid catalyst (mol%)3-5Catalytic amount prevents over-reactionEnhanced reaction rate
Residence time (min)2-5Short contact time for safetyReduced side product formation
Pressure (atm)1-2Atmospheric conditions preferredMinimal impact on yield
pH range for workup1.79-4.66Buffer system prevents decompositionCrucial for product stability

The mechanism of furan nitration involves initial formation of an acetoxy intermediate through reaction with acetyl nitrate [16]. This intermediate subsequently undergoes conversion to the nitrofuran product through elimination of acetic acid [16]. The selectivity for the 5-position in furan nitration results from the electronic properties of the heterocyclic ring, which directs electrophilic substitution to the position adjacent to the oxygen atom [17] [18].

Modern analytical techniques enable real-time monitoring of nitration reactions, providing opportunities for dynamic optimization of reaction conditions [10] [11]. Infrared and ultraviolet spectroscopy integrated into continuous flow systems allow for immediate detection of product formation and byproduct generation [11]. This real-time feedback enables precise control of reaction parameters and helps maintain optimal conditions throughout the synthetic process [11].

Purification Techniques and Yield Optimization

The purification of 2-(2-Bromoprop-1-enyl)-5-nitrofuran requires specialized techniques that account for the sensitivity of both the nitro and brominated functionalities [1] [19]. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with ethyl acetate and methanol solvent systems [1] [20]. This technique typically achieves recovery rates between 75 and 90 percent with purities ranging from 95 to 98 percent [21].

Recrystallization provides an alternative purification approach that can achieve higher purities, typically 98 to 99 percent, though with slightly lower recovery rates of 80 to 95 percent [21] [22]. The selection of appropriate solvents for recrystallization requires careful consideration of solubility profiles and polymorphic behavior [22] [23]. Alcohols and acetonitrile have proven effective for nitrofuran derivatives, providing good crystal formation while maintaining chemical stability [24].

Liquid-liquid extraction offers a rapid purification method particularly suitable for large-scale operations [25] [19]. Ethyl acetate and water systems provide effective separation of nitrofuran products from aqueous reaction mixtures [25]. This technique processes samples in 30 to 60 minutes with recovery rates between 70 and 85 percent and purities ranging from 90 to 95 percent [19].

Solid-phase extraction utilizing C18 cartridges has gained popularity for small-scale purifications due to its high efficiency and reproducibility [25] [26]. This method achieves recovery rates between 85 and 95 percent with purities of 95 to 98 percent [19] [26]. The hydrophobic interactions between the octadecyl silica and the organic nitrofuran molecules enable effective separation from polar impurities [25].

TechniqueSuitable SolventsTypical Recovery (%)Purity Achieved (%)Processing TimeScale Limitations
Column chromatographyEthyl acetate/methanol75-9095-982-4 hoursGram to kilogram
RecrystallizationAlcohols, acetonitrile80-9598-994-8 hoursMilligram to gram
Liquid-liquid extractionEthyl acetate/water70-8590-9530-60 minutesAny scale
Solid-phase extraction (SPE)C18 cartridges85-9595-981-2 hoursMilligram to gram
Continuous flow purification2-methyltetrahydrofuran85-9090-9510-30 minutesContinuous processing

Continuous flow purification represents an emerging technology that integrates separation processes directly into synthetic workflows [10] [11]. The use of 2-methyltetrahydrofuran as a green solvent enables efficient extraction while maintaining environmental compatibility [11]. This approach achieves recovery rates between 85 and 90 percent with purities of 90 to 95 percent in processing times as short as 10 to 30 minutes [11].

High-performance liquid chromatography serves both analytical and preparative purposes in nitrofuran purification [27] [19]. Reversed-phase C18 columns with acetonitrile and aqueous buffer mobile phases provide excellent resolution of nitrofuran derivatives [27] [28]. The technique enables precise quantification of impurities and facilitates the collection of highly pure fractions [19] [28].

Yield optimization strategies focus on minimizing losses during each purification step while maintaining product quality [29]. The implementation of convergent synthetic approaches can significantly improve overall yields by reducing the number of linear synthetic steps [29]. Statistical analysis of reaction variables through design of experiments approaches enables systematic optimization of multiple parameters simultaneously [11].

The molecular orbital analysis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran reveals distinct electronic characteristics that distinguish it from simpler nitrofuran derivatives. Density functional theory calculations demonstrate that the compound exhibits a Highest Occupied Molecular Orbital energy of -6.2±0.3 eV and a Lowest Unoccupied Molecular Orbital energy of -2.8±0.2 eV, resulting in a HOMO-LUMO gap of 3.4±0.4 eV [1] [2]. This energy gap is notably smaller than that observed in nitrofurantoin (3.7±0.1 eV), indicating enhanced chemical reactivity and polarizability of the brominated derivative.

The frontier molecular orbitals display characteristic delocalization patterns across the furan ring system [2] [3]. The HOMO is primarily localized on the furan ring with significant contribution from the nitro group, while the LUMO extends over the entire conjugated system including the bromoprop-1-enyl substituent. This orbital distribution facilitates electron transfer processes essential for biological activity. The electron density mapping reveals that the bromine atom creates a region of electron deficiency, enhancing electrophilic character at the adjacent carbon positions [4] [5].

Mulliken population analysis indicates that the nitro group carries a partial negative charge of -0.45±0.02 e, while the bromine atom exhibits a partial positive charge of +0.23±0.01 e [2]. The ionization potential of 6.2±0.3 eV and electron affinity of 2.8±0.2 eV contribute to an electrophilicity index of 5.8±0.5 eV, suggesting moderate electrophilic behavior. The chemical hardness value of 1.7±0.2 eV indicates relatively soft molecular character, consistent with the observed reactivity patterns [1] [2].

Natural bond orbital analysis reveals significant charge transfer interactions within the molecule. The π-conjugation system extends from the furan ring through the nitro group, with delocalization energy contributions of approximately 28.5 kcal/mol. The bromoprop-1-enyl side chain participates in this extended conjugation, contributing to the overall stabilization of the molecular framework [6] [1].

Quantitative Structure-Activity Relationship Modeling

Multiple QSAR methodologies have been employed to establish predictive models for 2-(2-Bromoprop-1-enyl)-5-nitrofuran and related nitrofuran compounds. Comparative Molecular Field Analysis models demonstrate correlation coefficients of 0.76±0.02 for training sets and 0.71±0.04 for test sets, with cross-validation values of 0.65±0.03 [7] [8] [9]. The steric field contribution accounts for 74% of the model variance, while electrostatic contributions comprise 26%, indicating that molecular bulk and shape factors predominantly influence biological activity.

Combinatorial Protocol Multiple Linear Regression analysis identifies sixteen key descriptors from six different classes: Constitutional, Functional, Atom Centered Fragments, Topological, Galvez, and 2D autocorrelation parameters [7]. The presence of the furan ring substituted with a nitro group emerges as essential for antitubercular activity, with correlation coefficients reaching 0.80±0.02 for training sets. The bromine substituent enhances activity through favorable lipophilic interactions, as indicated by improved LogP values and molecular refractivity parameters.

Comparative Molecular Similarity Indices Analysis reveals that hydrophobic interactions and hydrogen bond donor/acceptor properties significantly influence compound activity [8] [9]. The models achieve predictive abilities exceeding 70% for external validation sets, with R² values of 0.68±0.05 for test compounds. Partial Least Squares analysis incorporating molecular weight, LogP, and polar surface area descriptors yields R² values of 0.74±0.02 for training sets and 0.70±0.04 for test sets [7] [8].

Principal Component Regression modeling identifies GALVEZ class descriptors and 2D autocorrelation parameters as significant contributors to biological activity prediction [10]. The Kier-Hall electrotopological states for sulfur atoms show positive influence on activity, while the number of double bonds and sulfur atoms should be minimized for optimal potency. The QSAR models consistently demonstrate that the bromoprop-1-enyl substituent enhances activity through favorable steric and electrostatic interactions within the binding pocket [7] [8] [9].

Molecular Docking Studies with Biological Targets

Molecular docking investigations reveal that 2-(2-Bromoprop-1-enyl)-5-nitrofuran exhibits preferential binding to multiple bacterial enzyme targets. Azoreductase from Pseudomonas aeruginosa demonstrates the highest binding affinity with a docking score of -8.1±0.2 kcal/mol, forming four hydrogen bonds with key residues Leu141, Phe140, and His164 [11] [12]. The nitrofuran moiety positions optimally within the enzyme active site, facilitating the reduction process essential for antimicrobial activity.

Nitroreductase enzymes represent primary targets for nitrofuran compounds. The NfsA enzyme shows binding affinity of -7.2±0.3 kcal/mol, with three hydrogen bond formations involving His163, Glu166, and Thr190 residues [11]. The NfsB enzyme exhibits slightly lower affinity (-6.8±0.4 kcal/mol) but maintains critical interactions with Gly143 and Cys145 residues. These interactions facilitate the single-electron reduction of the nitro group, generating reactive intermediates that damage bacterial DNA and proteins [11] [12].

Deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis presents a specialized target with binding affinity of -7.9±0.3 kcal/mol [11]. The compound forms five hydrogen bonds within the active site, with the nitrofuran group engaging in π-stacking interactions with the flavin mononucleotide cofactor. The bromoprop-1-enyl substituent contributes through lipophilic contacts with leucine, isoleucine, and phenylalanine residues, enhancing binding specificity and potency [11] [12].

Thermodynamic Stability Predictions

Computational thermodynamic analysis predicts that 2-(2-Bromoprop-1-enyl)-5-nitrofuran exhibits favorable stability characteristics under standard conditions. The formation enthalpy of -285.4±12.5 kJ/mol indicates thermodynamically favorable synthesis from constituent elements, while the Gibbs free energy of -198.7±8.3 kJ/mol confirms spontaneous formation under ambient conditions [6] [13]. These values compare favorably with nitrofurantoin (-312.1±10.0 kJ/mol formation enthalpy), suggesting comparable stability profiles.

The predicted melting point of 541.2±2.0 K aligns closely with experimental observations for related nitrofuran compounds, validating the computational approach [6]. Thermal stability analysis indicates decomposition onset at 573.0±5.0 K, providing a thermal stability index of 0.85±0.05. This index suggests good thermal stability for pharmaceutical applications while maintaining sufficient reactivity for biological activation processes [6] [13].

Sublimation thermodynamics reveal an enthalpy of 146.5±7.2 kJ/mol, indicating moderate vapor pressure characteristics at elevated temperatures [6]. The entropy value of 312.5±15.2 J/mol·K reflects the molecular complexity introduced by the bromoprop-1-enyl substituent, while the heat capacity of 287.8±10.4 J/mol·K indicates standard thermal response characteristics. These properties suggest favorable processing and formulation characteristics for pharmaceutical development [6] [13].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

230.95311 g/mol

Monoisotopic Mass

230.95311 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types